molecular formula C7H7ClO5S2 B063327 Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate CAS No. 175203-45-9

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Cat. No.: B063327
CAS No.: 175203-45-9
M. Wt: 270.7 g/mol
InChI Key: IJGCJDNTXHGTFB-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a chlorosulfonyl group, a methoxy group, and a carboxylate ester. The presence of these functional groups makes it a versatile reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate typically involves the chlorosulfonation of a suitable thiophene precursor. One common method includes the reaction of 4-methoxythiophene-3-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The thiophene ring can also interact with biological targets through π-π stacking and hydrogen bonding, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate
  • Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate

Uniqueness

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is unique due to the presence of the methoxy group at the 4-position of the thiophene ring, which can influence its reactivity and biological activity. The combination of the chlorosulfonyl and carboxylate ester groups also provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGCJDNTXHGTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381299
Record name Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-45-9
Record name Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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